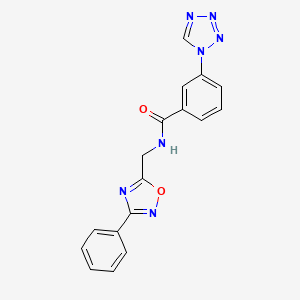![molecular formula C15H14N2S2 B2455480 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine CAS No. 890959-49-6](/img/structure/B2455480.png)
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine, also known as MTB, is a compound that belongs to the class of benzo[d]thiazole derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Target of Action
The primary target of 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a major role in the replication of the HIV-1 virus, making it a key target for antiviral drugs .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This prevents the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus. By blocking this step, the compound prevents the virus from multiplying and spreading.
Result of Action
The inhibition of the RT enzyme by this compound results in a decrease in the replication of the HIV-1 virus . This can lead to a reduction in viral load and potentially slow the progression of HIV-1 infection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various types of cancer cells, making it a promising candidate for further research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine. One of the most promising directions is to further investigate the mechanism of action of this compound. Understanding the molecular targets and signaling pathways involved in the anticancer activity of this compound can help identify potential therapeutic targets for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for maximum therapeutic efficacy. Finally, research is needed to investigate the potential use of this compound in combination with other anticancer agents to enhance its therapeutic activity.
Synthesemethoden
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine can be synthesized using a variety of methods. One of the most common methods involves the reaction of p-toluidine with 2-bromo-4-methylthiobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-6-8-11(9-7-10)16-15-17-14-12(18-2)4-3-5-13(14)19-15/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMGWSXSAADGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2455407.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)

![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)

